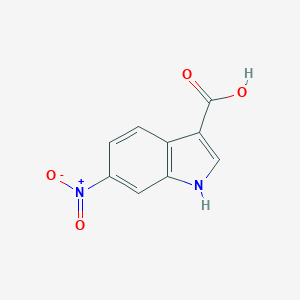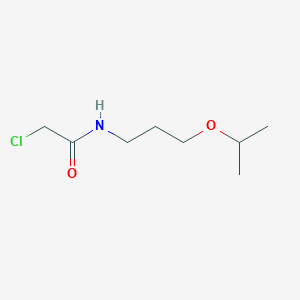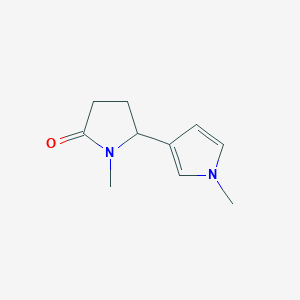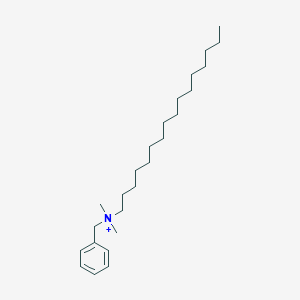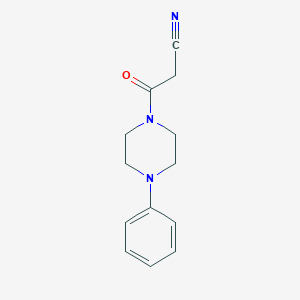
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile involves multiple steps, including cyclization, alkylation, and nucleophilic substitution reactions. For instance, the synthesis of related compounds involves reactions with chloroacetonitrile and chloroacetic acid to yield corresponding nitriles and carboxylic acids. Another example includes the synthesis through bromination and nucleophilic substitution reactions to obtain various derivatives (Foks et al., 2004); (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of related compounds can be determined through techniques like X-ray crystallography, which provides insights into the compound's geometric parameters, including bond lengths and angles. This information is crucial for understanding the compound's chemical behavior and reactivity (Filyakova et al., 2017).
Chemical Reactions and Properties
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile participates in various chemical reactions, leading to the formation of different derivatives with potential biological activities. These include reactions with heterocyclic diazonium salts, cyclocondensation with hydrazine derivatives, and oxidative cyclizations with conjugated alkenes. The versatility in its reactions highlights the compound's significance in synthetic chemistry and drug design (Farag et al., 1996); (Yılmaz et al., 2005).
科学的研究の応用
Versatility of Phenylpiperazine Derivatives
The compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile belongs to the class of phenylpiperazine derivatives, which are highlighted for their versatility in medicinal chemistry. These derivatives have shown promise in treating CNS disorders and are considered a testament to their "druglikeness". Despite their potential, the scientific community primarily views them as "CNS structures", suggesting a narrow exploration of their capabilities. Recent patent reviews suggest that these compounds, through appropriate molecular modifications, can yield new classes of hits and prototypes for various therapeutic fields beyond CNS disorders. This underlines the need for broader research applications and exploration of phenylpiperazine derivatives in other therapeutic areas (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).
Implications in Cytochrome P450 Isoform Inhibition
The compound's structural family has relevance in understanding the selectivity and potency of chemical inhibitors against various cytochrome P450 (CYP) isoforms, crucial for drug metabolism. Understanding the interaction of phenylpiperazine derivatives with CYP isoforms can inform the development of drugs with fewer metabolism-based drug–drug interactions (DDIs). This knowledge is essential for predicting DDIs and improving the safety profiles of new pharmaceuticals (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011).
Potential in Biochemical Production
Exploring the applications of phenylpiperazine derivatives in biochemical production, such as in the synthesis of 1,3-propanediol, a compound with a wide range of industrial applications, reveals the potential of these derivatives in biotechnology. Research into the downstream processing of biologically produced diols like 1,3-propanediol emphasizes the need for innovative separation and purification methods, where phenylpiperazine derivatives could play a role (Zhi-Long Xiu, A. Zeng, 2008).
Applications in Catalysis and Material Science
The structural and chemical properties of phenylpiperazine derivatives can be leveraged in catalysis and material science. Their potential to be modified for specific interactions with substrates or to enhance the selectivity and efficiency of catalytic processes opens up avenues for research in environmental chemistry, energy production, and beyond. This suggests that the applications of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and its derivatives extend far beyond pharmacology, into areas such as sustainable chemistry and new material development (C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès, 2017).
Safety And Hazards
特性
IUPAC Name |
3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALISXWJRKBXOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342620 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
CAS RN |
14761-40-1 |
Source


|
| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



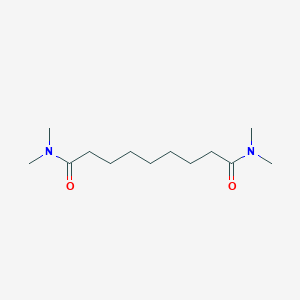



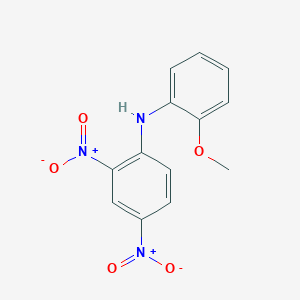

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
